molecular formula C3H8N2O2 B8134481 Ethanol,2-(methylnitrosoamino)-

Ethanol,2-(methylnitrosoamino)-

Cat. No.: B8134481
M. Wt: 104.11 g/mol
InChI Key: ASCGQZNPMIPBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol,2-(methylnitrosoamino)- can be synthesized through the reaction of nitrosating agents with secondary amines. One common method involves the reaction of nitrous acid with N-methyl-2-aminoethanol under acidic conditions . The reaction typically proceeds at low temperatures to prevent decomposition of the nitrosamine product.

Industrial Production Methods: Industrial production of N-nitrosamines, including Ethanol,2-(methylnitrosoamino)-, often involves the use of continuous flow reactors to ensure controlled reaction conditions and high yields. The process requires careful handling of reactants and products due to the toxic nature of N-nitrosamines .

Chemical Reactions Analysis

Types of Reactions: Ethanol,2-(methylnitrosoamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanol,2-(methylnitrosoamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol,2-(methylnitrosoamino)- involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially causing cancer. The compound primarily targets the liver and other tissues where it undergoes metabolic activation . The pathways involved include the formation of reactive intermediates that can bind to DNA, proteins, and other cellular macromolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(nitrosomethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c6-2-1-4-3-5-7/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCGQZNPMIPBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCN=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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